hK2p01 derivative KLK2 inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “hK2p01 derivative KLK2 inhibitor” is an 11 amino acid substrate competitive inhibitor with selectivity for human kallikrein-related peptidase 2 (KLK2) . KLK2 is an enzyme implicated in various physiological processes, including seminal liquefaction and blood pressure regulation . Elevated expression of KLK2 has been linked to the progression of prostate cancer, making it a significant target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hK2p01 derivative KLK2 inhibitor involves peptide synthesis techniques. The compound is a peptide or derivative, and its preparation typically involves solid-phase peptide synthesis (SPPS) . The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of peptide inhibitors like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
The hK2p01 derivative KLK2 inhibitor primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The compound does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in peptide synthesis.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support.
Purification: HPLC with appropriate solvents and gradients is employed for purification.
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. By-products may include truncated peptides or peptides with incomplete deprotection .
科学的研究の応用
The hK2p01 derivative KLK2 inhibitor has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of KLK2 in physiological processes and disease states.
Medicine: Potential therapeutic agent for prostate cancer due to its ability to inhibit KLK2 activity.
Industry: Utilized in the development of diagnostic assays for detecting KLK2 levels in biological samples.
作用機序
The hK2p01 derivative KLK2 inhibitor exerts its effects by binding to the active site of the KLK2 enzyme, preventing it from interacting with its natural substrates . This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation and survival. The compound’s selectivity for KLK2 ensures targeted inhibition, minimizing off-target effects .
類似化合物との比較
Similar Compounds
KLK2b (c1): Another peptide inhibitor with selectivity for KLK2.
Peptide KLK2 Inhibitors: Various linear and cyclic peptide inhibitors targeting KLK2.
Uniqueness
The hK2p01 derivative KLK2 inhibitor is unique due to its specific amino acid sequence and high selectivity for KLK2 . Its ability to inhibit KLK2 activity with minimal off-target effects makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C59H82N16O11 |
---|---|
分子量 |
1191.4 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1 |
InChIキー |
BVRWWHKWGPOKPN-NXOPMQQOSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。